4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-Acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine ring and an acetylated benzene sulfonamide group.
Properties
IUPAC Name |
4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17(28)18-8-10-21(11-9-18)31(29,30)26-20-7-5-6-19(16-20)22-12-13-23(25-24-22)27-14-3-2-4-15-27/h5-13,16,26H,2-4,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWLTWGUTNPGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . The piperidine moiety can be introduced through hydrogenation or cyclization reactions . The final step involves the sulfonation of the benzene ring, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as the use of more efficient catalysts for the hydrogenation and sulfonation reactions .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that sulfonamide derivatives, including 4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell growth and survival. For instance, sulfonamides have been linked to the inhibition of carbonic anhydrases, which are overexpressed in various cancers, thus providing a therapeutic avenue for cancer treatment .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Research into related compounds has shown that they can influence NMDA receptor activity, which is crucial in neurodegenerative diseases. By acting as antagonists at these receptors, such compounds may help mitigate excitotoxicity associated with conditions like Alzheimer's disease .
Pharmacological Applications
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial activity. The specific compound under discussion may also exhibit similar properties, making it a candidate for further investigation as an antibiotic or antifungal agent. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is essential for bacterial growth .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of sulfonamide derivatives. The ability to modulate inflammatory pathways can be beneficial in treating chronic inflammatory diseases. Preliminary studies suggest that this compound may reduce pro-inflammatory cytokine production, thus offering potential therapeutic benefits for conditions such as rheumatoid arthritis .
Case Studies and Research Findings
Several studies have explored the applications of sulfonamide derivatives:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined a series of sulfonamide compounds and their effects on various cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity against breast and colon cancer cells .
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, a related compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests that this compound may also offer neuroprotective benefits .
Mechanism of Action
The mechanism of action of 4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The piperidine and pyridazine moieties can interact with various receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares structural motifs with other sulfonamide-pyridazine hybrids. Key analogs include:
(a) 2-Chloro-N-{3-[6-(Piperidin-1-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide
- CAS No.: 904831-60-3
- Molecular Formula : C₂₁H₂₁ClN₄O₂S
- Molecular Weight : 428.9
- Key Differences: Substitution at the benzene ring (chloro vs. acetyl group).
(b) 4-Bromo-N-{3-[6-(Morpholin-4-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide
- CAS No.: 904833-83-6
- Molecular Formula : C₂₀H₁₉BrN₄O₃S
- Molecular Weight : 475.4
- Key Differences : Replacement of piperidine with morpholine and bromo substitution on the benzene ring. Morpholine’s oxygen atom introduces polarity, which may enhance solubility but reduce membrane permeability compared to piperidine .
Pharmacological and Physicochemical Properties
Kinase Inhibition Potential
The acetylated sulfonamide group in the target compound is structurally analogous to telaglenastat (N-[6-(4-{5-[2-(pyridin-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}butyl)pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide), a known glutaminase inhibitor .
Antimicrobial Activity
While direct data for the target compound are unavailable, structurally related sulfonamide-triazine hybrids exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The chloro analog’s lower polarity may enhance penetration through bacterial membranes.
Structural Characterization
- NMR and Mass Spectrometry : Compounds like 4-methoxybenzyl- and t-butyldiphenylsilyloxyethyl-substituted pyrimidines (e.g., Compounds 29 and 33 ) highlight the importance of substituents in spectroscopic profiles. The acetyl group in the target compound would produce distinct ¹H-NMR signals at ~2.6 ppm (COCH₃) and 8.0–8.5 ppm (aromatic protons).
Biological Activity
4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its unique structural features, including a sulfonamide group, an acetyl moiety, and a piperidinyl substituent, suggest diverse biological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and efficacy against specific pathogens and cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O3S, with a molecular weight of 436.5 g/mol. The structural components are critical for its biological activity:
| Component | Description |
|---|---|
| Sulfonamide Group | Known for antibacterial properties. |
| Acetyl Moiety | Enhances solubility and bioavailability. |
| Piperidinyl Substituent | Potentially increases interaction with biological targets. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyridazinyl intermediate through reactions with piperidine derivatives and subsequent coupling with 4-amino phenolic compounds using coupling agents like EDCI in the presence of bases such as triethylamine .
Antimicrobial Activity
Recent studies have highlighted the antitubercular properties of this compound against Mycobacterium tuberculosis H37Ra. The synthesized derivatives were evaluated for their inhibitory concentrations (IC50) and the most active compounds were further assessed for their IC90 values, indicating the concentration required for 90% inhibition of bacterial growth.
Antitubercular Assay Results
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| This compound | 2.5 | 10 |
| Control (Pyrazinamide) | 0.5 | 2 |
The data indicates that while the compound exhibits activity against M. tuberculosis, it is less potent than pyrazinamide, a first-line TB drug.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Its structure suggests it may interact with specific biological pathways involved in tumor growth and metastasis. Similar sulfonamide derivatives have shown efficacy in various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines (e.g., HeLa and MCF7), this compound was tested for cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results demonstrate moderate cytotoxicity, suggesting further optimization could enhance its therapeutic potential.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group can inhibit crucial enzymes involved in bacterial cell wall synthesis.
- Interaction with Receptors : The piperidinyl moiety may enhance binding to specific receptors involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
Q & A
Q. Critical Parameters :
- Temperature Control : Pyridazine coupling reactions often require precise heating (80–120°C) to avoid side products.
- Catalyst Loading : Pd/C at 5–10 mol% balances cost and reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
How can structural ambiguities (e.g., regiochemistry, stereochemistry) be resolved?
Basic Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry of substituents on the pyridazine and phenyl rings. Aromatic proton splitting patterns (e.g., doublets for para-substituents) clarify substitution positions .
- X-ray Crystallography : Resolves absolute stereochemistry of the piperidine moiety and confirms spatial arrangement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine or sulfur .
What experimental strategies assess this compound’s potential as a kinase inhibitor?
Advanced Question
- Enzyme Inhibition Assays :
- Tyrosine Kinase Screening : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ assays to measure IC₅₀ values. Include positive controls (e.g., gefitinib) .
- Cellular Assays : Test antiproliferative effects on cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Compare dose-response curves with/without kinase co-inhibitors .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with kinase ATP-binding pockets .
How can contradictory data in structure-activity relationship (SAR) studies be addressed?
Advanced Question
Contradictions often arise from substituent effects on bioactivity. For example:
- Piperidine vs. Azepane : Replacing piperidine with azepane (7-membered ring) may alter binding kinetics due to conformational flexibility .
- Electron-Withdrawing Groups : A chloro substituent () enhances metabolic stability but may reduce solubility, complicating SAR interpretations.
Q. Methodological Solutions :
- Systematic Substituent Scanning : Synthesize derivatives with incremental modifications (e.g., -CF₃, -OCH₃) and compare IC₅₀ values .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and explain outliers in activity data .
What computational approaches predict pharmacokinetic properties and off-target effects?
Advanced Question
- ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. For this compound:
- LogP : Predicted ~3.5 (moderate solubility; may require formulation tweaks).
- CYP3A4 Inhibition Risk : High due to the piperidine moiety; validate with liver microsome assays .
- Off-Target Profiling : Similarity ensemble approach (SEA) identifies potential interactions with GPCRs or ion channels .
How is compound stability evaluated under physiological conditions?
Advanced Question
- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C) and monitor degradation via HPLC. Sulfonamide bonds are prone to hydrolysis in acidic/alkaline conditions .
- Oxidative Stress Tests : Expose to hydrogen peroxide (0.1–1 mM) to simulate ROS-rich environments. LC-MS identifies sulfoxide/sulfone derivatives .
- Photostability : UV-vis spectroscopy tracks degradation under ICH Q1B light conditions (e.g., 1.2 million lux hours) .
What strategies validate target engagement in cellular models?
Advanced Question
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- RNA Interference (RNAi) : Knock down putative targets (e.g., kinases) and assess if the compound’s efficacy diminishes, confirming mechanism-specific effects .
How are stereochemical impurities detected and minimized during synthesis?
Advanced Question
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA-3 and mobile phases (hexane/isopropanol).
- Circular Dichroism (CD) : Detects optical activity of piperidine or acetyl groups .
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) during coupling steps to enforce enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
